3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Aspergillus fumigatus with data available.
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.:
Cat. No.: VC16711754
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O2 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20) |
| Standard InChI Key | RYFZBPVMVYTEKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound belongs to the pyrrolo[1,2-a]pyrazine-dione family, characterized by a fused bicyclic system containing nitrogen and oxygen heteroatoms. Its molecular formula is C₁₆H₁₇N₃O₂, with a molar mass of 283.32 g/mol . The IUPAC name, (3R,8aR)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, reflects its stereochemistry and functional groups . A synonymous designation, cyclo(L-tryptophyl-L-proline), underscores its origin as a cyclic dipeptide derived from L-tryptophan and L-proline .
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | (3R,8aR)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| SMILES | C1C[C@@H]2C(=O)NC@@HCC3=CNC4=CC=CC=C43 |
| InChIKey | RYFZBPVMVYTEKZ-ZIAGYGMSSA-N |
| CAS Number | 38136-70-8 |
| Natural Source | Aspergillus fumigatus |
Stereochemical Considerations
The compound exhibits two stereocenters at positions 3 and 8a, leading to enantiomeric forms. PubChem lists the (3R,8aR) configuration , while ChemSpider and PDBj describe the (3S,8aS) enantiomer as Brevianamide F . This discrepancy arises from differing nomenclature conventions rather than structural divergence. The (3S,8aS) form corresponds to the L-tryptophan-L-proline cyclization product, consistent with biosynthetic pathways in fungi .
Biosynthesis and Natural Occurrence
Fungal Production
Brevianamide F is a secondary metabolite synthesized by Aspergillus fumigatus and related species via non-ribosomal peptide synthetases (NRPS). These enzymes catalyze the cyclization of tryptophan and proline into a diketopiperazine scaffold, followed by post-cyclization modifications to install the indolemethyl group . The biosynthetic pathway highlights the evolutionary optimization of fungal systems for producing structurally intricate alkaloids.
Ecological Role
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid polar-apolar structure. The diketopiperazine core confers partial polarity, enabling dissolution in polar aprotic solvents (e.g., dimethyl sulfoxide), while the indole group promotes hydrophobicity. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, typical of lactam-containing molecules .
Table 2: Predicted Physicochemical Properties
| Property | Value/Characterization |
|---|---|
| LogP (Octanol-Water) | 1.92 (estimated) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (two ketones, two amides) |
| Rotatable Bonds | 2 |
| Topological Polar Surface | 78.9 Ų |
Structural and Spectroscopic Characterization
X-ray Crystallography
PDBj entries reveal a bicyclic framework with trans-fused rings. The pyrrolidine ring (from proline) adopts an envelope conformation, while the piperazine-dione moiety remains planar . The indole group projects perpendicularly from the core, minimizing steric clashes.
Spectroscopic Data
While explicit NMR or IR data are absent in available sources, the structure can be inferred from related diketopiperazines:
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